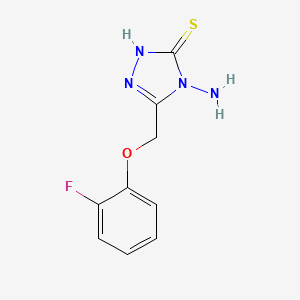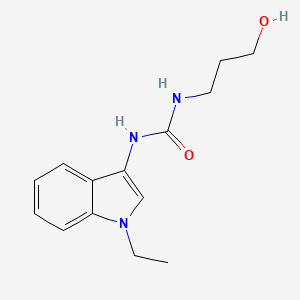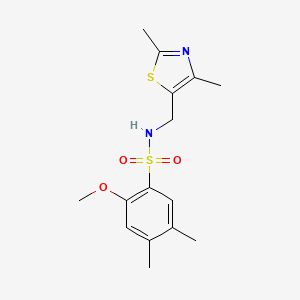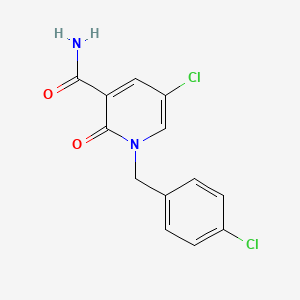![molecular formula C18H22N4O5S2 B2484050 1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea CAS No. 1396814-66-6](/img/structure/B2484050.png)
1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule is a complex organic compound featuring a thiazolopyridine core, a dihydrobenzodioxin moiety, and an isopropylurea segment. Compounds with such structural features are of interest in the development of pharmaceuticals and materials due to their unique chemical and physical properties.
Synthesis Analysis
Synthesis of thiazolopyridine derivatives typically involves cyclization reactions. For example, Park et al. (2005) described the synthesis of 2-aminothiazolo[5,4-b]pyridines from thioureas via acid-catalyzed cyclization, highlighting a common strategy for constructing thiazolopyridine rings (Hae-Young Park Choo et al., 2005).
Molecular Structure Analysis
The molecular structure of thiazolopyridines and related compounds is characterized by heterocyclic rings containing nitrogen and sulfur. These structural features are crucial for their biological activity and chemical properties. The molecular structure impacts the compound's reactivity, stability, and interaction with biological targets.
Chemical Reactions and Properties
Thiazolopyridine derivatives participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions. For example, Tsuge et al. (1980) reported on cycloadditions involving a thiazole system, demonstrating the versatility of these compounds in chemical synthesis (O. Tsuge, H. Shiraishi, & T. Takata, 1980).
科学的研究の応用
Enzyme Inhibition
Compounds containing the 2,3-Dihydrobenzo[b][1,4]dioxin moiety have been explored for their potential as enzyme inhibitors. For example, Isatin 1,2,3-triazoles derivatives show potent inhibition against caspase-3, an enzyme involved in apoptosis, suggesting potential applications in cancer research and therapy (Jiang & Hansen, 2011).
Antimicrobial and Enzyme Inhibitory Activities
Sulfonamides with 1,4-Benzodioxane moieties have been synthesized and displayed good inhibitory activities against enzymes like lipoxygenase, and moderate inhibitory effects on acetylcholinesterase and α-glucosidase. Some derivatives also exhibited potent antibacterial properties (Abbasi et al., 2016). These findings indicate potential applications in developing novel antimicrobial agents and treatments for conditions involving these enzymes.
Anticancer Applications
Derivatives incorporating tetrahydropyridine and sulfonamide moieties have shown anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines were evaluated for their anti-cancer activities, highlighting the potential of such compounds in cancer research (Redda & Gangapuram, 2007).
Antimalarial and Antiviral Research
Sulfonamide derivatives have been investigated for their antimalarial properties and potential application against COVID-19, demonstrating the versatility of sulfonamide-based compounds in addressing infectious diseases (Fahim & Ismael, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-11(2)19-17(23)21-18-20-13-5-6-22(10-16(13)28-18)29(24,25)12-3-4-14-15(9-12)27-8-7-26-14/h3-4,9,11H,5-8,10H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNPSBKRUISMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2483967.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2483969.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2483975.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)


![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)

![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)